2-(3-Chlorophenyl)oxirane
Description
Overview of Epoxide Functional Groups in Organic Chemistry
Epoxides, also known as oxiranes, are a class of cyclic ethers characterized by a three-membered ring containing two carbon atoms and one oxygen atom. wikipedia.orgchemistrytalk.orgnumberanalytics.com This triangular structure results in significant ring strain, making epoxides more reactive than other ethers. wikipedia.orglibretexts.org This inherent reactivity makes them valuable intermediates in a multitude of organic synthesis reactions. chemistrytalk.orgnumberanalytics.com Simple epoxides are often named as an oxide of the corresponding alkene; for instance, the epoxide of ethylene (B1197577) is called ethylene oxide. wikipedia.org The IUPAC nomenclature for epoxides involves adding the prefix "epoxy-" to the parent alkane name. chemistrytalk.org
The reactivity of the epoxide ring is central to its utility in organic chemistry. The strained ring readily undergoes ring-opening reactions when treated with nucleophiles, acids, or bases. numberanalytics.com This allows for the introduction of various functional groups and the construction of more complex molecular architectures. numberanalytics.comnih.gov
Importance of Halogenation in Modifying Chemical Reactivity and Biological Activity
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in organic chemistry. numberanalytics.comnumberanalytics.com The incorporation of a halogen atom can profoundly alter a compound's physical and chemical properties. numberanalytics.comnumberanalytics.com Halogens are electronegative atoms, and their presence can influence the electron distribution within a molecule, thereby modifying its reactivity. mt.com
In the context of medicinal chemistry and materials science, halogenation is a powerful tool. Introducing a halogen can enhance a molecule's biological activity, improve its metabolic stability, and increase its binding affinity to biological targets. numberanalytics.comnumberanalytics.comtaylorandfrancis.com Halogenated compounds are integral to a wide array of pharmaceuticals, including antibiotics and anticancer agents, as well as agrochemicals such as herbicides and fungicides. numberanalytics.com The specific halogen used and its position on the molecule are critical factors that determine the resulting properties of the halogenated compound. numberanalytics.com
General Applications of Oxirane Derivatives in Research and Industry
Oxirane derivatives are of great importance in both academic research and industrial-scale chemical production. Their high reactivity makes them versatile building blocks for the synthesis of a wide range of valuable chemicals. nih.gov In industry, large-volume epoxides like ethylene oxide and propylene (B89431) oxide are key precursors to polymers, such as polyethylene (B3416737) glycol and epoxy resins, which are used in adhesives, coatings, and structural materials. wikipedia.orglibretexts.orglibretexts.org
In the pharmaceutical and agrochemical industries, oxirane derivatives serve as crucial intermediates in the synthesis of complex active ingredients. nih.govontosight.aiontosight.ai The ability of the epoxide ring to react with various nucleophiles allows for the construction of diverse molecular scaffolds found in many bioactive compounds. nih.govevitachem.com Furthermore, the biocompatibility and reactivity of certain epoxides have made them subjects of interest in the development of drug delivery systems and biomedical materials. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942899 | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20697-04-5 | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-(epoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chloro-phenyl)-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 2 3 Chlorophenyl Oxirane
Advanced Synthetic Approaches to Epoxides
The formation of epoxides, or oxiranes, is a fundamental transformation in organic synthesis. For a substituted styrene (B11656) such as 3-chlorostyrene (B1584043), several advanced methods are employed to introduce the epoxide functionality, yielding 2-(3-Chlorophenyl)oxirane. These methods range from direct oxidation of the alkene to more complex catalytic systems and nucleophilic substitution pathways.
Epoxidation of Substituted Alkenes
Epoxidation of an alkene involves the addition of a single oxygen atom across the double bond, creating a three-membered cyclic ether. The reactivity of this reaction is influenced by the substituents on the alkene and the choice of oxidizing agent or catalyst.
A common and effective method for the epoxidation of alkenes is the use of peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent reagent. lboro.ac.ukmasterorganicchemistry.com The reaction between an alkene and a peroxyacid is known as the Prilezhaev reaction. masterorganicchemistry.com This process is characterized by its stereospecificity, where the configuration of the substituents on the alkene is retained in the epoxide product, indicating a concerted mechanism. masterorganicchemistry.com Both new carbon-oxygen bonds are formed on the same face of the original alkene pi-bond, resulting in a syn addition. masterorganicchemistry.com
In the synthesis of this compound, 3-chlorostyrene is treated with m-CPBA. rsc.orgrsc.org The reaction is typically carried out in an inert solvent like dichloromethane. lboro.ac.ukrsc.org The process involves dissolving the 3-chlorostyrene in the solvent, followed by the slow addition of m-CPBA. rsc.org To neutralize the resulting m-chlorobenzoic acid byproduct and maintain a stable pH, a mild base such as sodium bicarbonate is often added to the reaction mixture. rsc.org The reaction proceeds to form the desired this compound. rsc.orgrsc.org
Table 1: Epoxidation of 3-Chlorostyrene using m-CPBA
| Reactant | Reagent | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| 3-Chlorostyrene | m-CPBA | Dichloromethane | Stirring at room temperature, presence of NaHCO3 | This compound |
This table summarizes the typical components and conditions for the synthesis of this compound via m-CPBA epoxidation. rsc.org
Electrochemical methods offer an alternative route to epoxidation, often under milder conditions and with different selectivity profiles compared to traditional chemical oxidation. mit.edu These methods can proceed through various mechanisms, including the in-situ generation of oxidizing species. researchgate.net
One approach involves the use of a mediator, such as a manganese-salen complex, in a biphasic system. researchgate.netmdpi.com For instance, the electrochemical epoxidation of styrene derivatives can be achieved in a dichloromethane-water system containing sodium chloride. researchgate.netmdpi.com Electrolysis generates hypochlorite (B82951) ions from chloride, which then act as the oxygen-transfer agent, facilitated by the manganese complex. researchgate.net While this method has been applied to various styrene derivatives, specific data for 3-chlorostyrene is not extensively detailed in the provided context. However, the general applicability to substituted styrenes suggests its potential for synthesizing this compound. nih.gov
Another electrochemical strategy involves the direct oxidation of the alkene at an anode. Research has explored various electrode materials and conditions to achieve this transformation, aiming to use water as the oxygen source. mit.edu For example, studies on different olefins have been conducted using graphite (B72142) or platinum electrodes in the presence of mediators like sodium bromide. rsc.org The efficiency and selectivity of these reactions can be highly dependent on the substrate and the specific electrochemical setup. rsc.org
Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts for a variety of organic transformations, including alkene epoxidation. oaepublish.commdpi.com Their high surface area, tunable porosity, and well-defined active sites make them attractive for catalytic applications. oaepublish.com
MOFs containing catalytically active metal nodes, such as cobalt or copper, can facilitate the epoxidation of alkenes. mdpi.comrsc.org For example, cobalt-based MOFs have been shown to catalyze the aerobic epoxidation of styrene, where the metal clusters activate molecular oxygen. mdpi.com Studies have also demonstrated the use of multicomponent MOF derivatives, such as those containing both cobalt and zinc, which exhibit high conversion rates for styrene epoxidation. rsc.org
In the context of substituted styrenes, research has shown that MOFs can catalyze the oxidation of 4-chlorostyrene, indicating their potential for the epoxidation of 3-chlorostyrene as well. oaepublish.com The catalytic performance, including conversion and selectivity, can be influenced by the specific structure of the MOF and the reaction conditions. For example, a study using a cobalt-containing MOF reported high conversion and selectivity for the epoxidation of various alkenes. rsc.org
Table 2: Catalytic Epoxidation of Styrene Derivatives
| Catalyst Type | Substrate Example | Oxidant | Key Observation | Reference |
|---|---|---|---|---|
| Cobalt-based MOF | Styrene | Air/Oxygen | High conversion and selectivity | mdpi.comrsc.org |
| Multicomponent MOF (Co/Zn) | Styrene | Not specified | ~99% conversion, ~70% selectivity | rsc.org |
| Hierarchical MIL-101 | 4-Chlorostyrene | Not specified | Superior catalytic activity and selectivity | oaepublish.com |
This table highlights the application of different MOF catalysts in the epoxidation of styrene and its derivatives.
Nucleophilic Substitution Reactions
An alternative to the direct oxidation of alkenes is the formation of the oxirane ring through nucleophilic substitution reactions. The Darzens reaction and its analogues are classic examples of this approach. iucr.org
The Darzens reaction, or glycidic ester condensation, traditionally involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester). thieme-connect.de This principle can be extended to the synthesis of other epoxides.
A relevant analogue for the synthesis of this compound involves the reaction of a chloromethyl-substituted precursor with 3-chlorobenzaldehyde (B42229). For instance, the condensation of chloromethylbenzyl ether with substituted benzaldehydes in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) can produce 2-benzyloxy-3-aryloxiranes stereoselectively as trans-isomers. socar.az Although this specific example yields a differently substituted oxirane, the underlying reaction mechanism is analogous to a Darzens condensation. socar.az
Another variation involves the reaction of p-chlorobenzaldehyde with 2-cyanoacetamide, followed by in situ oxidation, to yield 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. researchgate.net This demonstrates the versatility of using aldehydes as starting materials for constructing the oxirane ring through a multi-step, one-pot synthesis.
Reaction of Chlorophenol with Substituted Epichlorohydrins
A common and direct method for synthesizing substituted oxiranes involves the reaction of a phenol (B47542) with epichlorohydrin (B41342). In the context of this compound, this would conceptually involve the reaction of 3-chlorophenol (B135607) with a suitable epichlorohydrin derivative. The general principle of this reaction type is the nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin, typically under basic conditions. The base, such as cesium carbonate, facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide. nih.gov
For instance, a similar synthesis involves reacting 4-chlorophenol (B41353) with (S)-(+)-epichlorohydrin in the presence of cesium carbonate to produce a chiral epoxide derivative. nih.gov This Williamson ether synthesis variant is a foundational method for creating aryl-ether linkages with an appended epoxide ring. The reaction of triphenylphosphine (B44618) with epichlorohydrin can also lead to the formation of oxirane structures, sometimes resulting in dimerization to form a dioxane derivative. researchgate.net
Carbonyl Epoxidation with Sulfur Ylides
The Corey-Chaykovsky reaction is a powerful tool for the epoxidation of carbonyl compounds, including aldehydes and ketones, using sulfur ylides. organic-chemistry.org To synthesize this compound via this method, 3-chlorobenzaldehyde would serve as the starting carbonyl compound. The reaction involves a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which is typically generated in situ from a sulfonium (B1226848) or sulfoxonium salt and a base. mdpi.com
The sulfur ylide acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. organic-chemistry.org The resulting betaine (B1666868) intermediate then undergoes intramolecular cyclization to form the epoxide ring and regenerate the sulfide. bristol.ac.uk The choice between a sulfonium ylide and a sulfoxonium ylide can influence the reaction's stereoselectivity and chemoselectivity, with sulfonium ylides often favoring epoxidation and more stabilized sulfoxonium ylides sometimes leading to cyclopropanation with α,β-unsaturated carbonyls. mdpi.com This method is advantageous for its mild reaction conditions and high yields. uncw.edu The reaction of stabilized sulfur ylides with substituted benzaldehydes, such as 4-chlorobenzaldehyde, has been shown to produce trans-glycidamide derivatives in good yields. researchgate.net
Modified Radzishevsky-Payne Reaction for Oxirane-2,2-dicarboxamide Synthesis
A modified Radzishevsky-Payne reaction provides a route to oxirane-2,2-dicarboxamides. sciforum.net This method involves the oxidation of α,β-unsaturated nitriles. For a compound structurally related to this compound, the synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide has been demonstrated. researchgate.net This process can be achieved through the oxidation of (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide using hydrogen peroxide. researchgate.net
Alternatively, a "one-pot" synthesis starts from p-chlorobenzaldehyde and 2-cyanoacetamide. The initial adduct, (E)-3-(4-chlorophenyl)-2-cyanoprop-2-eneamide, is oxidized in situ with a hydrogen peroxide-potassium hydroxide system to yield the final oxirane-2,2-dicarboxamide. researchgate.net This reaction is a type of oxidative hydrolysis of unsaturated nitriles under alkaline conditions, proceeding through the formation of a peroxycarbiminic acid intermediate which then undergoes intramolecular oxidation. sciforum.net
Stereoselective Synthesis of this compound and its Enantiomers
The production of enantiomerically pure epoxides is of significant interest due to their role as versatile chiral building blocks in organic synthesis. uncw.edu
Chiral Auxiliaries in Epoxide Synthesis
Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of epoxide synthesis, a chiral auxiliary can be used to control the formation of a specific enantiomer. numberanalytics.comsigmaaldrich.com This process typically involves three steps: attachment of the chiral auxiliary, the diastereoselective reaction, and subsequent removal of the auxiliary. numberanalytics.com
While direct examples for this compound are not detailed in the provided context, the principle can be applied. For instance, N-acyl derivatives of chiral auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are widely used in asymmetric aldol (B89426) reactions, which can be a step towards chiral epoxides. wikipedia.orgnumberanalytics.com The synthesis of (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol, a related chiral epoxide, was achieved using diethyl-D-tartarate as a chiral ligand in a Sharpless asymmetric epoxidation. nih.gov This highlights how chiral reagents can induce enantioselectivity in the formation of the epoxide ring.
Kinetic Resolution Techniques (e.g., Lipase-Mediated)
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net Lipases are frequently employed as biocatalysts for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity, stability in organic solvents, and lack of need for cofactors. researchgate.netalmacgroup.com
For the synthesis of enantiopure this compound, a racemic mixture of a suitable precursor, such as 1-(3-chlorophenyl)ethan-1,2-diol or a related halohydrin, could be subjected to lipase-mediated kinetic resolution. For example, the kinetic resolution of racemic phenylethyl halohydrin acetates using lipase (B570770) B from Candida antarctica (Novozym® 435) has been shown to be highly selective, yielding the (S)-β-halohydrin with high enantiomeric excess. researchgate.net This enantiomerically enriched halohydrin can then be converted to the corresponding enantiopure epoxide.
Enantioselective Reduction of β-Halo Ketones
The asymmetric reduction of prochiral ketones is a direct and efficient method for producing enantiopure secondary alcohols, which are key precursors to chiral epoxides. nih.gov Specifically, the enantioselective reduction of an α-halo ketone, such as 2-chloro-1-(3-chlorophenyl)ethanone, would yield a chiral halohydrin. mdpi.com This halohydrin can then be cyclized in situ or in a subsequent step under basic conditions to form the desired enantiomer of this compound. researchgate.net
Various methods exist for this asymmetric reduction, including the use of chiral reducing agents like BINAL-H reagents or DIP-Chloride. uwindsor.ca Biocatalytic reductions using whole-cell systems or isolated enzymes, such as alcohol dehydrogenases (ADHs), have also proven highly effective. nih.govresearchgate.net For example, baker's yeast has been used to reduce α-chloro-p-chloroacetophenone to the corresponding (R)-chlorohydrin with good yield and enantiomeric ratio. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the epoxidation of 3-chlorostyrene to this compound is highly dependent on the reaction parameters. Careful optimization of these conditions is a key area of research to enhance both the yield and the purity of the final product.
Temperature Control in Epoxidation Reactions
Temperature is a critical factor in the epoxidation of styrenes. It influences not only the reaction rate but also the selectivity and the stability of the resulting epoxide.
In the epoxidation of 3-chlorostyrene using meta-chloroperoxybenzoic acid (m-CPBA), the reaction is typically conducted at a controlled temperature of 0 °C to manage the exothermic nature of the reaction and minimize side reactions. google.com Maintaining a low temperature helps to prevent the ring-opening of the newly formed oxirane ring, which can be susceptible to acidic byproducts. chembk.com
For biocatalytic approaches, such as those employing styrene monooxygenases (SMOs) or P450 peroxygenases, the optimal temperature is also a key parameter. For instance, some enzymatic epoxidations are performed at temperatures around 25-30 °C. researchgate.netrsc.org However, in some engineered enzyme systems, conducting the reaction at a lower temperature, such as 0 °C, has been shown to improve enantioselectivity and maintain high conversion rates for the synthesis of chiral epoxides. rsc.orgnih.gov The stability of the enzyme itself is also a temperature-dependent factor that must be considered for sustained catalytic activity.
A study on the epoxidation of styrene derivatives catalyzed by engineered P450BM3 variants demonstrated that a semi-preparative scale synthesis performed at 0 °C resulted in high conversion and maintained enantioselectivity. rsc.orgnih.gov This suggests that for certain catalytic systems, lower temperatures are beneficial for producing highly pure enantiomeric products.
Table 1: Effect of Temperature on Epoxidation Reactions
| Catalyst System | Substrate | Temperature (°C) | Key Observations | Reference |
| m-CPBA | 3-Chlorostyrene | 0 | Controlled reaction, minimized side reactions | google.com |
| P450 Peroxygenase | Styrene Derivatives | 0 | High conversion, maintained enantioselectivity | rsc.orgnih.gov |
| Musa paradisiaca chloroperoxidase | Styrene | 25 | Optimal temperature for enzyme activity | researchgate.net |
| Photobiocatalytic system (StyA) | Styrene | 30 | General condition for the reaction | rsc.org |
Catalyst Selection and Efficiency
The choice of catalyst is paramount in directing the epoxidation of 3-chlorostyrene towards high yield and purity. A variety of catalytic systems, ranging from traditional chemical oxidants to advanced biocatalysts, have been employed.
Chemical Catalysts:
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes, including 3-chlorostyrene. google.com It offers good yields but may require careful control of reaction conditions to avoid the formation of byproducts. Other chemical systems involve metal-based catalysts. For instance, iron(II) complexes have been investigated for the catalytic epoxidation of styrene derivatives, producing the corresponding epoxides as the major product. nih.gov Manganese complexes have also been shown to be efficient for the epoxidation of a broad range of olefins. organic-chemistry.org
Biocatalysts:
In recent years, biocatalysts have gained prominence due to their high selectivity, particularly enantioselectivity, and mild reaction conditions. Engineered cytochrome P450 enzymes, such as variants of P450BM3, have been successfully used for the highly (R)-enantioselective epoxidation of various styrene derivatives, including chlorostyrenes. rsc.orgnih.govscispace.com These enzymatic systems can achieve excellent enantiomeric excess (ee) and high turnover numbers (TONs). rsc.org
Styrene monooxygenases (SMOs) are another class of enzymes that exhibit remarkable efficiency and selectivity in the epoxidation of styrenes. mdpi.com For example, a two-component recombinant SMO from Marinobacterium litorale expressed in Escherichia coli has been used to produce (S)-4-chlorostyrene oxide with excellent enantiopurity (>99% ee). mdpi.com
The efficiency of these catalysts can be further enhanced through protein engineering and the optimization of reaction media. For example, the use of chiral (salen)Co(III) complexes has been shown to be highly effective for the hydrolytic kinetic resolution of terminal epoxides, including 3-chlorostyrene oxide, leading to products with over 99% ee. unipd.it
Table 2: Comparison of Catalytic Systems for Styrene Epoxidation
| Catalyst | Substrate | Key Features | Yield/Selectivity | Reference |
| m-CPBA | 3-Chlorostyrene | Widely used chemical oxidant | Good yield | google.com |
| Engineered P450BM3 | Styrene derivatives (including chlorostyrenes) | High (R)-enantioselectivity | Modest to very good TONs (362–3480), high ee (95–99%) | rsc.org |
| Styrene Monooxygenase (SMO) | Styrene derivatives | High (S)-enantioselectivity | Excellent ee (>99%) for (S)-4-chlorostyrene oxide | mdpi.com |
| Chiral (salen)Co(III) complex | 3-Chlorostyrene oxide | Hydrolytic kinetic resolution | >99% ee, 77% yield | unipd.it |
| Iron(II) complex with PhIO | Styrene derivatives | Catalytic epoxidation | Epoxide as major product | nih.gov |
Reaction Mechanisms and Chemical Transformations of 2 3 Chlorophenyl Oxirane
Epoxide Ring-Opening Reactions
The opening of the epoxide ring is a key transformation for 2-(3-chlorophenyl)oxirane, leading to a variety of functionalized products. These reactions can be initiated by nucleophiles or catalyzed by acids.
Nucleophilic attack on the epoxide ring is a common and synthetically useful reaction. evitachem.com The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group. The regioselectivity of the attack, whether it occurs at the more or less substituted carbon, is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
In the presence of water, this compound can undergo hydrolysis to form the corresponding 1,2-diol. This reaction can be catalyzed by either acid or base. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. libretexts.org The attack of water occurs in a trans-selective manner, resulting in a trans-diol. ias.ac.in
Enzymatic hydrolysis of racemic this compound using epoxide hydrolase from Sphingomonas sp. HXN-200 has been shown to be an effective method for producing the enantiopure (S)-2-(3-chlorophenyl)oxirane and the corresponding (R)-diol with high enantiomeric excess. acs.orgacs.org
Table 1: Enantioselective Hydrolysis of this compound
| Substrate | Biocatalyst | Product(s) | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Racemic this compound | E. coli (SpEH) | (S)-2-(3-Chlorophenyl)oxirane | 98.0–99.5% | 37.6–46.5% | acs.orgacs.org |
The reaction of this compound with alcohols, known as alcoholysis, results in the formation of β-hydroxy ethers. sciensage.info This reaction can also be catalyzed by acid or base. In a study involving the rhodium-catalyzed asymmetric alcoholysis of similar oxirane derivatives, the regioselectivity was highly influenced by the electronic nature of the substituents on the benzene (B151609) ring. google.com A domino Kornblum–Corey–Chaykovsky reaction has been developed for the synthesis of 1,2-diaryl epoxides, including 2-(3-chlorophenyl)-3-(4-chlorophenyl)oxirane, from alcohols and alkyl bromides in DMSO. lookchem.com
This compound readily reacts with amines and thiols, which are potent nucleophiles. evitachem.com The reaction with amines, or aminolysis, yields β-amino alcohols, which are important intermediates in the synthesis of pharmaceuticals. rroij.com For instance, the ring-opening of (R)-2-(3-chlorophenyl)oxirane with a primary amine is a key step in the synthesis of Amibegron. google.com The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide ring. rroij.com Similarly, reaction with thiols produces β-hydroxy thioethers.
Various catalysts, including silica (B1680970) nanoparticles and Amberlyst-15, have been employed to facilitate the aminolysis of epoxides under mild conditions. rroij.com
Under acidic conditions, the ring-opening of epoxides can be more complex, sometimes leading to rearrangements. evitachem.com The protonation of the epoxide oxygen activates the ring, and the subsequent nucleophilic attack can occur at either the more or less substituted carbon, depending on the stability of the resulting carbocation-like transition state. libretexts.org
In the case of 2-substituted-3-(2-nitrophenyl)oxiranes, an acid-catalyzed rearrangement in the presence of sulfuric acid and acetic acid has been observed to produce oxalamides through a cascade of ring-opening and ring-closure reactions. rsc.org While this specific rearrangement has not been documented for this compound itself, it highlights a potential pathway for structurally related epoxides under acidic conditions. The mechanism of acid-catalyzed epoxide opening often exists in a borderline region between SN1 and SN2 pathways. libretexts.org
Nucleophilic Ring-Opening Mechanisms
Oxidation Reactions
The epoxide ring of this compound can be further oxidized. evitachem.comresearchgate.net Oxidation of epoxides can lead to the formation of various products, including diols. For example, the oxidation of (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide with hydrogen peroxide results in the formation of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. researchgate.netrusschembull.ru This suggests that the oxirane ring itself can be formed through an oxidation process and is also susceptible to further oxidative transformations.
Reduction Reactions
The reduction of this compound involves the cleavage of the strained three-membered oxirane ring to yield alcohol products. The regioselectivity of the ring-opening is a key aspect of these transformations, primarily dictated by the nature of the reducing agent and the reaction conditions. Two principal methods for the reduction of this epoxide are through the use of metal hydrides and catalytic hydrogenation.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of opening the epoxide ring to form an alcohol. lumenlearning.commasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution (S_N2) type mechanism. The hydride ion (H⁻), delivered from the AlH₄⁻ complex, acts as the nucleophile. masterorganicchemistry.com For unsymmetrical epoxides like this compound, the hydride attack preferentially occurs at the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.com
In the case of this compound, the two carbons of the oxirane ring are C1 (benzylic) and C2 (terminal). The C2 position is less sterically encumbered, and therefore, the hydride attacks this carbon. This leads to the cleavage of the C2-O bond and, after an aqueous workup to protonate the resulting alkoxide, yields 1-(3-chlorophenyl)ethan-2-ol as the major product.
Reaction Scheme:
Reactant: this compound
Reagent: 1. Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent (e.g., THF, Et₂O), 2. Water (H₂O) or dilute acid for workup.
Product: 1-(3-Chlorophenyl)ethan-2-ol
| Reagent | Solvent | Key Intermediate | Final Product | Reference(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Lithium (1-(3-chlorophenyl)ethan-2-yl)oxide | 1-(3-Chlorophenyl)ethan-2-ol | , masterorganicchemistry.com |
This table is based on established principles of epoxide reduction by metal hydrides.
Catalytic hydrogenation is another effective method for the reduction of epoxides. This process typically involves molecular hydrogen (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃). ajol.infocsic.es The reaction mechanism involves the activation of hydrogen on the metal surface and its subsequent addition across the C-O bonds of the epoxide.
For styryl-type epoxides, the regioselectivity can be influenced by the catalyst and reaction conditions. Hydrogenolysis can occur at the benzylic C-O bond, leading to the formation of a secondary alcohol, or at the terminal C-O bond. Theoretical studies on similar oxiranes suggest that in the presence of a Lewis acid catalyst like AlCl₃, hydrogenation can lead to the formation of propan-1-ol from methyloxirane, indicating a specific regiochemical outcome. ajol.info For this compound, catalytic hydrogenation can potentially yield a mixture of regioisomers, 1-(3-chlorophenyl)ethan-2-ol and 2-(3-chlorophenyl)ethan-1-ol, depending on the specific catalytic system employed.
| Catalyst | Hydrogen Source | Potential Product(s) | Reference(s) |
| Palladium on Carbon (Pd/C) | H₂ gas | 1-(3-Chlorophenyl)ethan-2-ol and/or 2-(3-Chlorophenyl)ethan-1-ol | , csic.es |
| Platinum on Alumina (Pt/Al₂O₃) | H₂ gas | 1-(3-Chlorophenyl)ethan-2-ol and/or 2-(3-Chlorophenyl)ethan-1-ol | csic.es |
This table outlines plausible outcomes based on general knowledge of catalytic hydrogenation of epoxides.
Electrophilic Aromatic Substitution on the Chlorophenyl Moiety
The chlorophenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, although the presence of the substituents on the benzene ring influences the reactivity and regioselectivity. The chlorine atom is an ortho-, para-directing group, yet it is deactivating due to its inductive electron-withdrawing effect. The (oxiran-2-yl)methyl substituent is generally considered to be electron-withdrawing and thus deactivating and meta-directing with respect to its point of attachment.
The directing effects of the two substituents must be considered:
Chloro group (at C3): Directs incoming electrophiles to positions 2, 4, and 6.
(Oxiran-2-yl)methyl group (at C1): Directs incoming electrophiles to positions 2, 4, and 6 relative to itself, which correspond to positions 2, 4, and 6 on the ring.
Given that the chlorine atom is at position 3, it directs towards positions 2, 4, and 6. The alkyl-epoxide group at position 1 directs towards positions 2 and 4 (position 6 is equivalent to 2). Both groups direct to position 2 and 4. Position 6 is activated by the chlorine but not the alkyl-epoxide. Steric hindrance may influence the final substitution pattern.
Nitration involves the introduction of a nitro group (–NO₂) onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net The electrophile is the nitronium ion (NO₂⁺). Based on the directing effects, substitution is expected primarily at the positions ortho and para to the chlorine atom (positions 2, 4, and 6).
| Reaction | Reagents | Predicted Major Isomer(s) | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | 2-(2-Nitro-5-chlorophenyl)oxirane, 2-(4-Nitro-3-chlorophenyl)oxirane, 2-(6-Nitro-3-chlorophenyl)oxirane | researchgate.net |
This table is predictive, based on the principles of electrophilic aromatic substitution.
Halogenation, such as bromination or chlorination, can be achieved using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). researchgate.net The substitution pattern is expected to follow the same ortho-, para-directing influence of the chlorine substituent.
Friedel-Crafts alkylation and acylation introduce alkyl (R) and acyl (RCO–) groups, respectively, onto the aromatic ring. libretexts.orgmasterorganicchemistry.com These reactions are catalyzed by strong Lewis acids like AlCl₃. However, Friedel-Crafts reactions are sensitive to deactivating groups. The combined deactivating effect of the chlorine and the oxirane moiety may render the ring too electron-poor to undergo these reactions efficiently. libretexts.org If the reaction does proceed, substitution would be directed to the positions activated by the chloro group.
Cascade and Multicomponent Reactions Involving this compound
Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events within a single synthetic operation without isolating intermediates. mdpi.com Multicomponent reactions (MCRs) combine three or more starting materials in a single step to form a product that incorporates portions of all reactants. acs.orgrsc.org this compound is a valuable building block in such processes, primarily due to the reactivity of its epoxide ring which can be opened by various nucleophiles to initiate a reaction sequence.
A prominent example of its application is in the synthesis of the potent and selective β₃-adrenergic agonist, CL-316,243. scispace.comresearchgate.netacs.org This compound has been investigated for its potential as an antidiabetic and anti-obesity agent. scispace.comresearchgate.net
The synthesis of the core structure of CL-316,243 involves the nucleophilic ring-opening of (R)-2-(3-chlorophenyl)oxirane. In this reaction, the primary amine of a complex benzodioxole derivative attacks the terminal carbon of the oxirane ring. This step simultaneously sets the stereochemistry and links the chlorophenyl-ethanol moiety to the rest of the molecule in a highly convergent manner. This transformation is a key step that showcases the utility of this compound in constructing complex, biologically active molecules.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference(s) |
| (R)-2-(3-Chlorophenyl)oxirane | (R)-5-(2-aminopropyl)-1,3-benzodioxole-2,2-dicarboxylic acid precursor | (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate precursor | Nucleophilic Epoxide Ring-Opening | scispace.com, acs.org |
The reactivity of the epoxide can also be harnessed in other cascade sequences. For instance, after the initial ring-opening by a nucleophile (e.g., an amine or thiol), a subsequent intramolecular cyclization could occur if a suitable electrophilic site is present in the newly introduced substituent. While specific examples for this compound in broader cascade reactions are not extensively documented in readily available literature, its structural motifs are analogous to other epoxides used in such transformations, for example, in the synthesis of pyrazolone (B3327878) derivatives or tetrahydrofurans. acs.orgresearchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(3-Chlorophenyl)oxirane, both ¹H and ¹³C NMR, along with 2D-NMR studies, provide a comprehensive picture of its molecular framework.
The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic and oxirane ring protons. rsc.org In a 600 MHz ¹H NMR spectrum, the aromatic protons appear as a multiplet in the range of δ 7.17-7.27 ppm. rsc.org The protons of the oxirane ring show distinct signals due to their different chemical environments. The proton on the carbon adjacent to the phenyl ring (benzylic proton) resonates at approximately δ 3.83 ppm as a doublet of doublets. rsc.org The two diastereotopic protons on the other carbon of the oxirane ring appear as separate signals, one at δ 3.14 ppm (dd) and the other at δ 2.76 ppm (dd). rsc.org The coupling constants for these oxirane protons are typically in the range of 2.5 to 5.6 Hz, which is characteristic of protons on a three-membered ring. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 7.17-7.27 | m | - | Aromatic protons |
| 3.83 | dd | 2.54, 4.32 | Oxirane CH |
| 3.14 | dd | 4.32, 5.56 | Oxirane CH₂ |
| 2.76 | dd | 2.54, 5.56 | Oxirane CH₂ |
Note: Data recorded on a 600 MHz spectrometer in CDCl₃. rsc.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound, the carbon atoms of the chlorophenyl group and the oxirane ring can be clearly distinguished. The carbon atoms of the aromatic ring typically resonate in the region of δ 123-140 ppm. rsc.org Specifically, the signals have been reported at δ 139.92, 134.60, 129.80, 128.31, 125.54, and 123.77 ppm. rsc.org The two carbons of the oxirane ring show signals at approximately δ 51.68 and 51.16 ppm. rsc.org
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| 139.92 | Aromatic C |
| 134.60 | Aromatic C |
| 129.80 | Aromatic C |
| 128.31 | Aromatic C |
| 125.54 | Aromatic C |
| 123.77 | Aromatic C |
| 51.68 | Oxirane C |
| 51.16 | Oxirane C |
Note: Data recorded on a 125 MHz spectrometer in CDCl₃. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the aromatic ring and the oxirane ring, the C-O-C stretching of the epoxide, and the C-Cl bond. While a specific spectrum for this compound is not detailed in the provided search results, a related compound, trans-2-Benzyloxy-3-(2-chlorophenyl)oxirane, shows characteristic peaks at 1579, 1484, 1446 cm⁻¹ (aromatic C=C stretching), 1293, 1110 cm⁻¹ (C-O stretching), and 888, 808, 698 cm⁻¹ (C-H bending and C-Cl stretching). socar.az
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The molecular ion peak (M+) for this compound would be expected at m/z 154, corresponding to the molecular formula C₈H₇ClO. uni.lu The fragmentation of the molecular ion under electron impact would lead to the formation of smaller, stable fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for epoxides include the loss of a CHO group or cleavage of the phenyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for chlorine-containing fragments.
Table 3: Predicted Collision Cross Section (CCS) values for adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 155.02582 | 124.7 |
| [M+Na]⁺ | 177.00776 | 135.9 |
| [M-H]⁻ | 153.01126 | 133.1 |
| [M+NH₄]⁺ | 172.05236 | 140.7 |
| [M+K]⁺ | 192.98170 | 133.6 |
Source: Predicted values from PubChemLite. uni.lu
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the intricacies of chemical reactions and the conformational landscapes of molecules. For 2-(3-Chlorophenyl)oxirane, DFT calculations are instrumental in elucidating its formation and subsequent reactivity.
The primary synthesis of this compound involves the epoxidation of 3-chlorostyrene (B1584043). smolecule.com DFT calculations can model the reaction pathway of this process, often carried out with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). smolecule.com These calculations can determine the transition state structures and activation energy barriers, providing a quantitative understanding of the reaction kinetics. mdpi.com The mechanism of ionic liquid-catalyzed reactions involving related structures, such as the conversion of carbon dioxide and ethylene (B1197577) oxide with amines, has been successfully investigated using DFT methods, highlighting the influence of substituents on activation barriers. rsc.org
Conformational analysis of this compound via DFT helps to identify the most stable spatial arrangements of the atoms. By performing potential energy surface scans, researchers can map the energy changes associated with the rotation around the single bond connecting the phenyl ring and the oxirane ring. researchgate.net This analysis reveals the preferred orientation of the two rings relative to each other, which is crucial for understanding its interaction with other molecules and its spectroscopic properties. For similar chlorophenyl compounds, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been shown to accurately predict molecular geometries when compared with experimental X-ray diffraction data. uantwerpen.beresearchgate.net
Table 1: Representative DFT Calculation Parameters for Conformational and Mechanistic Studies
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Functional | B3LYP, ωB97XD, B97-3c | Approximates the exchange-correlation energy. uantwerpen.beresearchgate.netresearchgate.net |
| Basis Set | 6-311++G(d,p), 6-31+G(d) | Describes the atomic orbitals used in the calculation. rsc.orguantwerpen.be |
| Solvation Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent on the molecule's properties. researchgate.net |
| Task | Geometry Optimization | Finds the lowest energy (most stable) molecular structure. uantwerpen.be |
| Task | Transition State Search | Locates the highest energy point along a reaction coordinate. rsc.org |
| Task | Frequency Calculation | Confirms minima and transition states; predicts vibrational spectra. uantwerpen.be |
Quantum Chemical Studies on Reactivity and Electronic Properties
Quantum chemical methods are essential for dissecting the electronic structure of this compound, which governs its chemical reactivity. The presence of a chlorine atom at the meta-position on the phenyl ring has a significant electronic influence. As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack compared to unsubstituted styrene (B11656) oxide.
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying reactivity through descriptors derived from the molecule's electronic density. mdpi.com Key global reactivity descriptors include:
Electronic Chemical Potential (μ) : Relates to the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. mdpi.com
Global Electrophilicity (ω) : An index that quantifies the electrophilic character of a molecule.
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy of the LUMO and its distribution across the molecule indicate the most likely sites for nucleophilic attack. For an epoxide, the LUMO is typically centered on the C-O bonds of the oxirane ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, intramolecular charge transfer, and the nature of specific bonds. researchgate.net
Molecular Modeling of Interactions with Biological Targets
While specific molecular docking studies for this compound are not extensively documented in the provided results, the principles of molecular modeling can be readily applied to predict its potential biological interactions. nih.gov Epoxides are known to be reactive intermediates that can be formed in biological systems through the metabolism of parent compounds by enzymes like cytochrome P450. smolecule.com
The high reactivity of the strained epoxide ring in this compound makes it capable of undergoing nucleophilic ring-opening reactions with biological macromolecules such as proteins and DNA. This covalent modification is a mechanism by which many carcinogens and mutagens exert their effects.
Molecular docking simulations could be employed to investigate how this compound fits into the active sites of relevant enzymes. nih.gov Potential biological targets for modeling include:
Cytochrome P450 enzymes : To model its formation from 3-chlorostyrene. smolecule.com
Epoxide hydrolases : Enzymes that detoxify epoxides by converting them to less reactive diols.
Glutathione (B108866) S-transferases : Enzymes that conjugate epoxides with glutathione for excretion.
These modeling studies can predict the binding affinity and preferred orientation of the molecule within the active site, offering hypotheses about its metabolic fate and potential toxicity. ontosight.ai
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of this compound. These theoretical calculations can provide a direct link between the molecular structure and its observed spectrum.
Vibrational Spectroscopy (FT-IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. uantwerpen.be By calculating the harmonic frequencies at the optimized geometry, a theoretical IR and Raman spectrum can be generated. These calculated spectra are invaluable for assigning the various vibrational modes observed in experimental spectra, such as C-H stretches, C=C ring vibrations, and the characteristic oxirane ring modes. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical predictions of chemical shifts and coupling constants can aid in the complete assignment of complex experimental NMR spectra and help distinguish between different isomers or conformers.
Electronic Spectroscopy (UV-Vis) : TD-DFT calculations are used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations provide the excitation energies and oscillator strengths for the transitions, typically the π → π* transitions of the aromatic ring, allowing for a detailed interpretation of the experimental spectrum.
Table 2: Example of Computationally Predicted vs. Experimental Spectroscopic Data for a Related Chlorophenyl Compound
| Spectroscopic Data | Computational Prediction (DFT/B3LYP) | Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 4.31 (s, 1H) | 4.27 (s, 1H) | Oxirane CH researchgate.net |
| ¹³C NMR (δ, ppm) | 135.2 | 135.4 | Aromatic C-Cl mdpi.com |
| IR (ν, cm⁻¹) | 1680 | 1675 | C=O stretch (in related dicarboxamide) researchgate.net |
| IR (ν, cm⁻¹) | 3088 | 3076 | Aromatic C-H stretch researchgate.net |
Biological Activity and Mechanisms of Action
Anticancer Properties and Cytotoxicity in Cell Lines
The anticancer potential of compounds bearing a chlorophenyl moiety has been a subject of significant research. While studies focusing specifically on 2-(3-Chlorophenyl)oxirane are limited, the broader class of chlorophenyl derivatives has demonstrated notable cytotoxic effects against various cancer cell lines. The position of the chlorine atom on the phenyl ring is a critical determinant of this activity. Research on related structures, such as coumarin derivatives, has indicated that the presence of a halogen atom like chlorine in the 'meta' position of the phenyl ring can lead to a more potent anti-tumor effect compared to unsubstituted analogs nih.gov.
Derivatives incorporating a 4-chlorophenyl group have also been synthesized and evaluated for their anticancer properties. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited promising inhibitory properties against glioma cell growth nih.gov. Similarly, certain 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on a range of cancer cell lines, including those from liver, breast, and colon cancers chemicalbook.com. Other studies on bispidine derivatives have identified compounds that induce apoptosis more effectively in cancer cells (like HepG2) than in normal fibroblasts mdpi.com. The introduction of halogen-containing groups, such as the chlorophenyl group, is a recognized strategy to enhance the anticancer activity of new drug candidates nih.gov.
The table below summarizes the cytotoxic activity of various chlorophenyl-containing compounds against several human cancer cell lines, illustrating the general potential of this structural class.
| Compound Class | Specific Derivative Example | Cancer Cell Line | Observed Activity | Reference |
|---|---|---|---|---|
| Coumarin Derivatives | N-(m-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide analog | MCF-7, HEPG-2, HCT, PC-3 | Potent cytotoxicity; meta-chloro substitution enhances effect. | nih.gov |
| Pyrano[2,3-c]pyrazoles | Compound 4j (N-(4-chlorophenyl) substituted) | Glioblastoma cells and neurospheres | Promising growth inhibitory properties. | nih.gov |
| Phthalazine Derivatives | Compound 4b (4-chloro group) | MCF-7 (Breast), HepG2 (Liver) | Potent growth inhibitory activity (IC50 = 0.06 µM and 0.08 µM, respectively). | researchgate.net |
| Bispidine Derivatives | Compound 4e | HepG2 (Liver) | Induces apoptosis more efficiently in cancer cells than normal cells. | mdpi.com |
Antimicrobial Activity (Antibacterial, Antifungal)
The oxirane (epoxide) ring is a key structural feature that can impart antimicrobial properties to a molecule scielo.br. Epoxidized compounds derived from natural products have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria scielo.br. The presence of a chlorophenyl group in a heterocyclic scaffold is also a common feature in compounds designed for antimicrobial activity.
Studies on various heterocyclic compounds containing a 4'-chlorophenyl moiety have reported moderate to good antibacterial and antifungal activities nih.govnih.gov. For example, certain nicotinonitrile derivatives with a 4'-chlorophenyl group showed noteworthy activity when compared against standard drugs like ampicillin and chloramphenicol nih.gov. Similarly, the synthesis of other chlorophenyl-containing compounds, such as pyrano[2,3-c]pyrazoles and cyclohexane carbohydrazides, has yielded derivatives with significant antibacterial action against both Gram-positive and Gram-negative bacteria scielo.br.
| Compound Class | Specific Derivative Example | Target Organism | Activity Noted | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | Nicotinonitrile with 4'-chlorophenyl group | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good activity. | nih.gov |
| Epoxidized Natural Products | Epoxy hyptolide | Salmonella typhi (Gram-negative) | More susceptible than the non-epoxidized parent compound. | scielo.br |
| Nicotinonitriles | 4-(4-Chlorophenyl) substituted glycosides | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Screened for antibacterial activity. | scielo.br |
| Carbohydrazides | 4-(4-Chlorophenyl)cyclohexane derivatives | Staphylococcus aureus, S. pyogenes, E. coli, P. aeruginosa | Significant antibacterial activity. |
Anti-inflammatory and Analgesic Effects
Compounds featuring the chlorophenyl structural motif have been investigated for their potential to mitigate inflammation and pain. A derivative containing a 3-chlorophenyl group, specifically a (3-chlorophenyl)-2-spiroisoxazoline, was shown to significantly reduce inflammatory responses in LPS-stimulated macrophages, demonstrating potent anti-inflammatory activity. This highlights the relevance of the 3-chloro substitution pattern for this biological effect.
Furthermore, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, exhibited potent anti-inflammatory properties, particularly after repeated administration in a carrageenan-induced paw edema model. This compound was found to suppress the pro-inflammatory cytokine TNF-α while elevating the anti-inflammatory cytokine TGF-β1, indicating a potential immunomodulatory mechanism. The analgesic effects of chlorophenyl-containing compounds have also been noted, with some pyrazolone (B3327878) derivatives showing efficacy in vivo. For instance, the spiroisoxazoline derivative with a 3-chlorophenyl group demonstrated a strong analgesic effect in the tail immersion test, a model for centrally mediated pain.
Antiepileptic Activity and Adjunctive Therapy
Similarly, other research has explored p-chlorophenyl substituted compounds for their anticonvulsant effects. A series of p-chlorophenyl substituted arylsemicarbazones provided significant protection against MES-induced seizures. Another study on p-chlorophenyl alcohol amides found that the presence of chlorine in the para position of the phenyl ring increased both the potency and the duration of anticonvulsant activity in seizures provoked by pentylenetetrazol nih.gov. These findings collectively indicate that the chlorophenyl moiety is a promising pharmacophore for the development of new antiepileptic agents. The potential mechanism for some of these compounds may involve interaction with neuronal voltage-sensitive sodium and calcium channels.
Mechanism of Action of Epoxide Ring Reactivity Towards Biological Targets
The biological activity of epoxides, including this compound, is fundamentally linked to the chemical reactivity of the three-membered oxirane ring. This ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain makes the epoxide group highly susceptible to ring-opening reactions, even without a traditionally good leaving group.
The primary mechanism of action involves the epoxide acting as an electrophile, reacting with various biological nucleophiles such as the amine, thiol, and hydroxyl groups found in amino acids (e.g., in proteins and enzymes) and nucleic acids. This reaction, a form of alkylation, results in the covalent modification of these essential macromolecules, leading to altered cellular function and, ultimately, the observed biological effects like cytotoxicity or antimicrobial activity.
The ring-opening can proceed through two main pathways, depending on the conditions:
Under basic or neutral conditions (strong nucleophile): The reaction typically follows an S_N_2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring. In the case of an unsymmetrical epoxide, this attack preferentially occurs at the less sterically hindered carbon atom.
Under acidic conditions (weak nucleophile): The reaction is initiated by the protonation of the epoxide's oxygen atom, which makes it a much better leaving group. This enhances the electrophilicity of the ring carbons. The nucleophile then attacks the carbon atom that can best accommodate a partial positive charge, which is typically the more substituted carbon. This mechanism is considered a hybrid between S_N_1 and S_N_2 processes.
This reactivity is the basis for the broad biological activities observed in compounds containing an oxirane ring, from anticancer to antimicrobial effects.
Enantioselectivity in Biological Activity and Metabolism
This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-(3-Chlorophenyl)oxirane. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic fates, and toxicities. This enantioselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can preferentially interact with one enantiomer over the other.
The metabolism of epoxides is often mediated by enzymes like epoxide hydrolases, which catalyze the ring-opening of the epoxide to form a diol. These enzymatic processes are frequently enantioselective. Quantitative structure-activity relationship (QSAR) models have been developed to analyze the enantioselective ring-opening of oxiranes by epoxide hydrolases from various sources, indicating that different steric and electronic features of the molecule influence the selectivity for each enzyme.
Studies on the metabolism of related compounds, such as chloroprene, show a clear enantioselectivity in its conversion to an epoxide by liver microsomes from different species, including humans and mice. For instance, rat liver microsomes showed a preference for forming the (R)-enantiomer of (1-chloroethenyl)oxirane, while mouse and human microsomes showed a slight preference for the (S)-enantiomer. This demonstrates that the metabolic pathway and the resulting ratio of enantiomers can be species-dependent. Consequently, the biological activity and toxicological profile of racemic this compound would be a composite of the individual effects of its (R) and (S) enantiomers, which may differ significantly.
Structure-Activity Relationship (SAR) Studies of Substituted Chlorophenyl Epoxides
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For substituted chlorophenyl epoxides, two key structural features dictate their activity: the reactive epoxide ring and the substituted phenyl ring.
The Epoxide Ring: As discussed (6.5), the epoxide is the primary pharmacophore responsible for alkylating biological targets. Its presence is essential for the cytotoxic and antimicrobial mechanisms of action.
The Chlorophenyl Group: The substitution pattern on the phenyl ring significantly modulates the compound's potency and selectivity.
Position of the Chlorine Atom: The location of the chlorine atom (ortho, meta, or para) is critical. Studies on different classes of compounds have shown that the substituent's position affects biological activity. For example, in a series of ketamine ester analogues, 2- and 3-substituted (ortho and meta) compounds were generally more active as anesthetics than the 4-substituted (para) compounds. In another study on camptothecin analogues, changing the chloro substituent from the para- to the meta-position also impacted the compound's potency against certain pests. This suggests that the meta-position in this compound may confer a specific activity profile.
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the epoxide ring and the molecule's ability to interact with biological targets.
Lipophilicity: The chlorophenyl group increases the lipophilicity of the molecule compared to an unsubstituted phenyl group. This can affect the compound's ability to cross cell membranes and reach its intracellular target.
SAR studies on inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxides, have also provided valuable insights. These studies explore how different functional groups and substituents can be added to a core structure to improve inhibitory potency and physicochemical properties like water solubility. Such principles are broadly applicable to understanding how modifications to the chlorophenyl epoxide structure could optimize a desired biological activity.
Compound Index
Toxicological Research and Risk Assessment
Molecular Mechanisms of Toxicity
The molecular mechanisms of toxicity for 2-(3-Chlorophenyl)oxirane are not extensively documented in publicly available research. However, based on its chemical structure as an epoxide, its toxic effects are likely mediated through the reactivity of the oxirane ring. Epoxides are known electrophiles that can react with nucleophilic centers in biological macromolecules, including DNA, RNA, and proteins. This alkylating activity can lead to a cascade of cellular and molecular perturbations.
The primary mechanism of action for many epoxides involves the formation of covalent adducts with cellular macromolecules. The binding to DNA can result in genetic mutations and chromosomal aberrations, which are critical initiating events in carcinogenesis. Adduct formation with proteins can impair their function, leading to disruptions in cellular signaling pathways, enzyme inhibition, and structural damage.
Furthermore, the metabolism of epoxides can play a dual role. While some metabolic pathways lead to detoxification through conjugation with glutathione (B108866), others can result in the formation of more reactive intermediates, thereby potentiating toxicity. The specific metabolic fate of this compound and its influence on its toxicological profile remain an area requiring further investigation.
Genotoxicity and Mutagenicity Assessment
Direct experimental data on the genotoxicity and mutagenicity of this compound is limited. However, the broader class of oxiranes, particularly monosubstituted oxiranes, has been identified as potent mutagens. Studies on various aliphatic epoxides have demonstrated their ability to induce mutations in bacterial reverse mutation assays, such as the Ames test. It is suggested that the presence of electron-withdrawing groups, such as the chloro- group on the phenyl ring of this compound, can increase the mutagenic potential of these compounds.
The genotoxic effects of some oxirane-based compounds have been observed to include DNA damage and disruption of the cell cycle in mammalian cells. The electrophilic nature of the oxirane ring allows for direct interaction with DNA, leading to the formation of DNA adducts, which if not repaired, can lead to mutations during DNA replication.
Table 1: General Mutagenicity Profile of Substituted Oxiranes
| Substitution Pattern | General Mutagenic Activity |
| Monosubstituted | Potent mutagens |
| Disubstituted | Variable mutagenicity |
| Trisubstituted | Generally weak or non-mutagenic |
| Tetrasubstituted | Generally non-mutagenic |
This table is based on general findings for the class of aliphatic epoxides and does not represent specific data for this compound.
Hepatotoxicity and Other Organ-Specific Toxicities
There is a significant lack of specific research on the hepatotoxicity and other organ-specific toxicities of this compound. In general, the liver is a primary target for toxic substances due to its central role in metabolism. Chemicals that are metabolized in the liver can produce reactive intermediates that may lead to hepatocellular injury.
For xenobiotics, hepatotoxicity can manifest as steatosis (fatty liver), hepatitis (inflammation), necrosis (cell death), cholestasis (bile flow reduction), or even cancer. The potential for this compound to induce such effects would depend on its metabolic pathway and the reactivity of its metabolites within the liver.
Other potential organ-specific toxicities for reactive compounds like epoxides could include effects on the kidneys, respiratory tract, and skin, primarily at the sites of exposure or metabolism. However, without specific studies on this compound, any discussion of its organ-specific toxicity remains speculative and based on the general properties of the epoxide class.
Environmental Health Risk Profiling
The environmental persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms would need to be determined to construct a comprehensive risk profile. Factors such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) are crucial for predicting the environmental behavior of a chemical. While these physicochemical properties may be available in chemical databases, a full risk assessment requires extensive ecotoxicological testing.
Given the general reactivity of epoxides, there is a potential for this compound to be toxic to aquatic life. However, its environmental stability is likely to be limited due to hydrolysis of the epoxide ring. A thorough environmental risk assessment would necessitate empirical data from studies on various environmental compartments and organisms.
Environmental Fate and Degradation Pathways
Degradation in Soil and Aquatic Environments
Specific experimental data detailing the degradation rates, such as half-lives, of 2-(3-Chlorophenyl)oxirane in various soil types and aquatic systems are not extensively documented in publicly available scientific literature. The persistence of a chemical in these environments is influenced by factors including soil composition, pH, temperature, moisture content, and the presence of adapted microbial populations. Generally, compounds with similar structures can be subject to both biotic and abiotic degradation processes. For chlorinated aromatic compounds, persistence can be significant, but the presence of the reactive oxirane (epoxide) ring may render the molecule more susceptible to degradation compared to more stable structures.
Biotransformation Processes (e.g., Microbial Degradation, Chiral Inversion)
Biotransformation is a key process in the environmental degradation of this compound. Studies have shown that certain microorganisms are capable of utilizing chlorinated styrene (B11656) oxides as a carbon source.
Microbial Degradation Research has identified epoxide hydrolase (EHase) activity in several strains of polycyclic aromatic hydrocarbon (PAH)-degrading bacteria, which enables them to grow on styrene oxide and its chlorinated derivatives. nih.gov Strains isolated from oil-contaminated sediment have demonstrated the ability to use this compound as a sole carbon source. nih.gov This indicates that microbial degradation is a viable pathway for this compound in contaminated environments. The enzymatic hydrolysis of the epoxide ring by EHase is a critical first step, converting the oxirane into the corresponding diol, 3-chlorophenyl-1,2-ethanediol.
A notable characteristic of this microbial process is its stereoselectivity. For instance, the bacterium Gordonia sp. H37 exhibits high enantioselective hydrolysis, preferentially degrading the (R)-enantiomer of styrene oxide derivatives. nih.gov This selective degradation results in the accumulation of the (S)-enantiomer, a process known as kinetic resolution. nih.gov
While direct evidence for the complete mineralization pathway of this compound is limited, the well-studied degradation of its parent compound, styrene, provides a potential analogous route. In many bacteria, styrene is first oxidized to styrene oxide by styrene monooxygenase (SMO). oup.comfrontiersin.org The styrene oxide is then isomerized to phenylacetaldehyde by styrene oxide isomerase (SOI), which is subsequently oxidized to phenylacetic acid by phenylacetaldehyde dehydrogenase (PAD). oup.comfrontiersin.org It is plausible that a similar pathway could metabolize this compound to (3-chlorophenyl)acetic acid, which could then be further degraded.
Chiral Inversion Chiral inversion is a metabolic process where one enantiomer of a chiral compound is converted into its opposite enantiomer. wikipedia.org This phenomenon is well-documented for certain drug classes, such as 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. wikipedia.org However, there is currently no direct scientific evidence to suggest that this compound undergoes chiral inversion in environmental or biological systems. The primary observed biotransformation process involving its stereoisomers is the enantioselective degradation by microbial enzymes. nih.gov
Photodegradation in Water and Air
Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. While specific studies on the photodegradation of this compound are scarce, research on the parent compound, styrene oxide, provides insight into potential photochemical pathways. The direct photolysis of styrene oxide in solution is understood to proceed through a triplet photochemical pathway. scirp.org This process involves the cleavage of the benzylic carbon-oxygen bond of the oxirane ring, leading to the formation of a 1,3-diradical intermediate. scirp.org This highly reactive intermediate can then undergo further reactions. It is plausible that this compound would follow a similar photochemical behavior due to the shared chromophore and oxirane structure. The presence of the chlorine atom on the phenyl ring may influence the rate and products of photodegradation, but the fundamental mechanism is expected to be analogous.
Assessment of Transformation Products and Metabolites
The degradation of this compound can lead to the formation of various transformation products and metabolites, depending on the degradation pathway. Based on the identified and analogous pathways, several key products can be anticipated.
3-chlorophenyl-1,2-ethanediol : This diol is the direct product of the enzymatic or abiotic hydrolysis of the epoxide ring and is a primary metabolite in microbial degradation pathways. nih.govnih.gov
(3-chlorophenyl)acetaldehyde : Following the analogous pathway for styrene degradation, this aldehyde would be formed via the isomerization of this compound. oup.comfrontiersin.org
(3-chlorophenyl)acetic acid : This carboxylic acid would be the subsequent oxidation product of (3-chlorophenyl)acetaldehyde in the analogous microbial pathway. oup.com
3-chlorotoluene : As an analogue to the formation of toluene from styrene oxide photolysis, this compound is a potential product of the photodegradation of this compound. scirp.org
These potential transformation products are summarized in the table below.
| Pathway | Potential Transformation Product/Metabolite | Chemical Formula |
|---|---|---|
| Microbial Degradation (Epoxide Hydrolysis) | 3-chlorophenyl-1,2-ethanediol | C8H9ClO2 |
| Microbial Degradation (Analogous Isomerization) | (3-chlorophenyl)acetaldehyde | C8H7ClO |
| Microbial Degradation (Analogous Oxidation) | (3-chlorophenyl)acetic acid | C8H7ClO2 |
| Photodegradation (Analogous Pathway) | 3-chlorotoluene | C7H7Cl |
Ecological Risk Assessment for Non-Target Organisms
An ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects that a chemical stressor may have on non-target organisms and ecosystems. epa.gov The process involves three main phases: problem formulation, analysis, and risk characterization. epa.gov
Problem Formulation : This initial phase defines the scope of the assessment, identifying the stressors (in this case, this compound and its transformation products), the ecosystems and organisms of concern, and the specific assessment endpoints (e.g., survival, growth, reproduction of fish, invertebrates, or plants).
Analysis Phase : This phase characterizes the exposure and ecological effects.
Exposure Assessment : This involves determining the environmental concentrations of the chemical. It requires data on the compound's release rates, environmental fate (persistence, degradation), and transport.
Effects Assessment : This involves evaluating the toxicity of the compound to a range of relevant organisms. This is typically determined through laboratory ecotoxicity studies.
Risk Characterization : In the final phase, the exposure and effects data are integrated to estimate the likelihood of adverse ecological effects. epa.gov This is often done by calculating a Hazard Quotient (HQ), which is the ratio of the predicted environmental concentration to a concentration known to cause no adverse effects. epa.gov An HQ greater than one suggests a potential for ecological risk. epa.gov
A comprehensive ecological risk assessment for this compound has not been identified in the reviewed literature. The completion of such an assessment would require specific data on its environmental concentrations and its ecotoxicity towards a variety of non-target aquatic and terrestrial organisms, which are currently lacking.
Applications in Advanced Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Organic Molecules
2-(3-Chlorophenyl)oxirane is recognized as an important raw material and a fundamental building block in organic synthesis. lookchem.comsigmaaldrich.com The epoxide functional group is a key reactive center that allows for stereospecific introduction of new functionalities. The presence of the chlorophenyl group provides a site for further modification through cross-coupling reactions or other aromatic substitutions, adding to its versatility.
The inherent reactivity of the oxirane ring, coupled with the substituted phenyl moiety, makes this compound a valuable precursor for creating polyfunctional molecules. nih.gov For instance, the Darzens condensation reaction, which forms α,β-epoxy carbonyl compounds (glycidic esters), exemplifies a method for constructing oxirane rings attached to aromatic systems. This highlights the strategic importance of the phenyl-oxirane framework in synthetic pathways leading to more elaborate chemical structures. nih.gov The ability to construct such systems underscores the role of compounds like this compound as foundational elements for building molecular complexity.
Precursor for β-Amino Alcohols, Hydroxyethers, and Other Functionalized Derivatives
The most prominent application of this compound is its use as a precursor for β-amino alcohols through the ring-opening of the epoxide with an amine. This reaction is a direct and efficient method for synthesizing these valuable intermediates, which are significant in medicinal chemistry. rroij.comgrowingscience.com The reaction typically proceeds via an SN2 mechanism, where the amine nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a 1,2-amino alcohol. jsynthchem.com The regioselectivity of the attack, whether at the substituted or unsubstituted carbon of the oxirane, can be influenced by the reaction conditions and the nature of the amine. researchgate.net
A notable example of this application is in the synthesis of the potent and specific β3-adrenergic agonist CL 316 ,243, a compound investigated for its potential as an antidiabetic and anti-obesity agent. rroij.com The synthesis of this complex molecule utilizes a derivative formed from the ring-opening of a this compound precursor, demonstrating the direct application of this chemical transformation in creating pharmacologically active agents. rroij.com
The synthesis of β-amino alcohols from epoxides can be achieved under various catalytic conditions, as summarized in the table below.
| Catalyst/Condition | Amine Type | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Sulfated Tin Oxide | Aromatic and Aliphatic | Solvent-free | High regioselectivity, mild room temperature conditions. | growingscience.com |
| Amberlyst-15 | Aromatic and Aliphatic | Methanol | Excellent yields and high regioselectivity. | researchgate.net |
| Acetic Acid | Various | Solvent-free | Metal-free protocol with high yields and regioselectivity. | rsc.org |
| Lipozyme TL IM (Biocatalyst) | Anilines | Methanol (in continuous flow) | Enzymatic synthesis providing excellent yields. | mdpi.com |
| None (Microwave-assisted) | Aromatic amines | Aqueous ethanol | Catalyst-free, fast, and environmentally benign. | researchgate.net |
Similarly, the oxirane ring can be opened by alcohols or phenols to generate the corresponding hydroxyethers, further expanding the range of functionalized derivatives accessible from this precursor.
Incorporation into Polymer Matrices for Advanced Materials
Substituted oxiranes are important monomers for the synthesis of polyethers via ring-opening polymerization. uni-mainz.de This polymerization can be initiated through cationic or anionic mechanisms. uni-mainz.de While specific studies detailing the homopolymerization of this compound are not widely documented, the polymerization of structurally similar monomers such as other chlorophenyl-substituted epoxides has been described. google.com For example, cationic initiators have been successfully used to polymerize 2,3-disubstituted oxiranes containing phenyl groups, yielding polyethers with specific structural conformations. rsc.orgresearchgate.net
The presence of the 3-chlorophenyl group can influence the polymer's properties, such as its refractive index, thermal stability, and solubility. By copolymerizing this compound with other epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide, it is possible to create functional polyethers where the chlorophenyl group is incorporated into the polymer backbone or as a side chain. uni-mainz.de These functionalized polymers are key components in the development of advanced materials, where the chlorine atom can serve as a site for post-polymerization modification or contribute to specific material properties like flame retardancy. The general reactivity of the oxirane ring allows for its incorporation into various polymer matrices, including epoxy resins, which are widely used as adhesives and high-performance coatings. mondaq.com
Role in Drug Development and Design of New Therapeutic Agents
The this compound scaffold is of significant interest in medicinal chemistry and drug development. The chiral enantiomers, particularly (R)-(3-Chlorophenyl)oxirane, are specifically highlighted as intermediates for the synthesis of chiral drugs. viwit.com The ability to use an enantiomerically pure epoxide allows for stereoselective synthesis, which is crucial for producing therapeutic agents that interact specifically with biological targets.
As previously mentioned, a key application is in the synthesis of the β3-adrenergic agonist CL 316 ,243, which demonstrates the direct pathway from this building block to a potential therapeutic agent. rroij.com The resulting β-amino alcohol structure is a common pharmacophore found in many cardiovascular and anti-asthmatic drugs. mdpi.com The oxirane ring itself is a valuable functional group in drug design, providing a reliable way to form carbon-heteroatom bonds with controlled stereochemistry. researchgate.net The combination of the reactive epoxide and the electronically-modifying chloro-substituent makes this compound a versatile starting material for creating libraries of compounds for screening and developing new therapeutic agents.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a primary focus of future research will be the development of highly efficient and enantioselective methods for synthesizing specific enantiomers of 2-(3-chlorophenyl)oxirane. Enantiopure epoxides are critical intermediates for the synthesis of bioactive compounds. nih.govresearchgate.net
Current research in asymmetric epoxidation of styrene (B11656) and its derivatives has shown great promise. nih.gov Future work is expected to build on these foundations, exploring:
Advanced Chiral Catalysts: While significant progress has been made with chiral ketone and metal-salen complex catalysts for the asymmetric epoxidation of styrenes, there is ongoing research to develop new catalysts with even higher activity and enantioselectivity (ee). nih.govnih.govunits.it The goal is to achieve near-perfect enantiomeric excess (>99% ee) under mild reaction conditions.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as monooxygenases or engineered cytochrome P450s, offers a green and highly selective alternative to traditional chemical catalysis. epa.govrsc.org Research into discovering new enzymes or engineering existing ones to have enhanced stability and specific activity towards 3-chlorostyrene (B1584043) is a key emerging trend. rsc.org Chemoenzymatic strategies, which combine enzymatic reactions with conventional chemical steps, provide a powerful route to access enantiopure epoxides and are an active area of investigation. rsc.orgmdpi.com
| Methodology | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Advanced Chemical Catalysis | Utilizes novel chiral metal complexes (e.g., Mn, Cr) or organocatalysts (e.g., dioxiranes). nih.govunits.it | High turnover numbers, broad substrate scope, tunable selectivity. | Development of more robust and highly enantioselective catalysts. |
| Biocatalysis | Employs whole cells or isolated enzymes (e.g., P450s, monooxygenases). rsc.org | Exceptional enantioselectivity, mild reaction conditions (aqueous media, room temp), environmentally benign. researchgate.net | Enzyme discovery, protein engineering for enhanced stability and substrate specificity. |
| Chemoenzymatic Synthesis | Integrates enzymatic steps (e.g., kinetic resolution) with chemical transformations. beilstein-journals.org | Combines the high selectivity of enzymes with the versatility of chemical synthesis. mdpi.com | Optimizing the synergy between enzymatic and chemical steps for efficient multi-step syntheses. |
Exploration of New Biological Targets and Therapeutic Applications
The high reactivity of the epoxide moiety makes it a potent electrophile capable of forming covalent bonds with biological nucleophiles, such as amino acid residues in proteins. researchgate.net This reactivity suggests that this compound and its derivatives could serve as valuable biochemical probes or as scaffolds for new therapeutic agents.
Future research in this area will likely concentrate on:
Covalent Enzyme Inhibition: Many successful drugs function by covalently modifying their target enzyme. The epoxide group in this compound is a prime candidate for such interactions. researchgate.net Future studies could involve screening this compound against various enzyme classes, such as hydrolases, transferases, or proteases, to identify novel inhibitors.
Biochemical Probes: Functionalized oxiranes can be used as activity-based probes to identify and study new protein targets. By incorporating a reporter tag, researchers can use this compound derivatives to covalently label proteins in complex biological systems, facilitating the discovery of new drug targets.
Scaffolding for Drug Discovery: The oxirane ring is a versatile starting point for creating a diverse library of compounds. Ring-opening reactions with various nucleophiles can generate a wide range of functionalized molecules that can be screened for different biological activities. nih.gov Its use as an intermediate in the synthesis of complex natural products and other biologically active molecules highlights its potential. nih.govnih.gov
In-depth Mechanistic Studies of Biological Interactions
A deeper understanding of how this compound interacts with biological macromolecules at a molecular level is crucial for predicting its biological effects and for designing safer, more effective drugs. The reactivity of epoxides is driven by the significant ring strain in the three-membered ring. libretexts.org
Key areas for future mechanistic investigation include:
Reaction with Protein Nucleophiles: The primary mechanism of biological interaction is expected to be the nucleophilic attack by amino acid side chains on one of the two carbon atoms of the oxirane ring. masterorganicchemistry.com This is an SN2 reaction that results in the opening of the ring and the formation of a stable covalent bond. chemistrysteps.com Systematic studies are needed to determine the relative reactivity of different nucleophilic residues (cysteine, histidine, lysine, etc.) with this compound.
Regioselectivity and Stereochemistry: Under physiological conditions, nucleophilic attack on unsymmetrical epoxides like this compound typically occurs at the less sterically hindered carbon atom (the terminal CH2 group). libretexts.orgchemistrysteps.com This reaction proceeds with inversion of stereochemistry at the site of attack. masterorganicchemistry.com Future studies using mass spectrometry and NMR spectroscopy can confirm the precise structure of the resulting protein-adducts, which is critical for understanding the structure-activity relationship.
| Nucleophilic Amino Acid | Side Chain Group | Potential Adduct Structure |
|---|---|---|
| Cysteine | Thiol (-SH) | Thioether |
| Histidine | Imidazole | N-alkylated imidazole |
| Lysine | Amine (-NH2) | Secondary amine |
| Aspartate/Glutamate | Carboxylate (-COO-) | Ester |
Advanced Computational Approaches for Structure-Function Prediction
In silico methods are becoming indispensable in modern chemical research and drug discovery. Applying these tools to this compound can accelerate the identification of its biological targets and help in designing new derivatives with optimized properties.
Emerging trends in this field include:
Molecular Docking and Virtual Screening: Computational docking can be used to predict how this compound and its derivatives might bind to the active sites of a vast number of proteins. nih.govnih.gov This allows for large-scale virtual screening to prioritize potential biological targets for experimental validation.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related oxirane derivatives, researchers can develop QSAR models. mdpi.commdpi.com These models use statistical methods to correlate specific molecular features (descriptors) with biological activity, enabling the prediction of the potency of new, untested compounds. nih.gov
Quantum Mechanics (QM) and Molecular Dynamics (MD): QM calculations can be used to study the reaction mechanism of the epoxide ring-opening in detail, providing insights into the transition states and activation energies involved in covalent bond formation with protein residues. MD simulations can then model the dynamic behavior of the compound within a protein binding site over time, assessing the stability of the interaction.
Green Chemistry Approaches for Sustainable Synthesis and Degradation
The principles of green chemistry are increasingly influencing the design of chemical processes to minimize environmental impact. lsbu.ac.uk Future research on this compound will undoubtedly incorporate these principles.
Key areas of focus will be:
Sustainable Synthesis: Developing synthetic routes that avoid hazardous reagents and minimize waste is a high priority. mdpi.com This includes the use of cleaner oxidants like hydrogen peroxide (H₂O₂) in place of traditional stoichiometric peracids, which generate significant acid waste. mdpi.com The development of heterogeneous, recyclable catalysts and the use of energy-efficient methods, such as photocatalysis or electrochemical synthesis, are also promising avenues. lsbu.ac.ukacs.orgeurekalert.org
Biodegradation Pathways: Understanding how this compound is broken down in the environment is crucial for assessing its ecological impact. Research has shown that microorganisms have evolved pathways to degrade aromatic compounds, which often involve epoxide intermediates. nih.govresearchgate.netnih.gov Future studies could focus on identifying specific microbes or enzymes capable of metabolizing this compound, potentially leading to bioremediation strategies for related compounds. rsc.org The transformation of epoxides into cyclic carbonates using CO₂ is another emerging green application. rsc.org
Q & A
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| Boiling Point | Estimated 220–240°C (extrapolated) | |
| LogP (Octanol-Water) | ~2.1 (calculated) | |
| Hydrogen Bond Acceptors | 2 |
Q. Table 2: Comparative Reactivity of Chlorophenyl-Substituted Epoxides
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
